[3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine
Overview
Description
“[3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine” is a chemical compound with the molecular formula C10H12FNO2 . It is used in various scientific research and industrial applications .
Molecular Structure Analysis
The molecular structure of “[3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine” is defined by its InChI code: 1S/C10H13NO2/c11-5-8-1-3-9(4-2-8)13-10-6-12-7-10/h1-4,10H,5-7,11H2 . This indicates that the molecule consists of a phenyl ring with a methanamine group, a fluoro group at the 3rd position, and an oxetane ring attached through an ether linkage at the 4th position .Scientific Research Applications
Kinase Inhibitors : Some studies have explored derivatives of [3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine as potential kinase inhibitors. For instance, derivatives were identified as potent and selective Met kinase inhibitors, with implications in tumor growth inhibition and phase I clinical trials (Schroeder et al., 2009).
Serotonin 5-HT1A Receptor-Biased Agonists : Aryloxyethyl derivatives of [3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine have been designed as "biased agonists" of serotonin 5-HT1A receptors, showing promise as antidepressant drug candidates due to their potent and efficacious antidepressant-like activity (Sniecikowska et al., 2019).
Alzheimer's Disease Treatment : Certain derivatives have shown potential in the treatment of Alzheimer's disease, exhibiting acetylcholinesterase and selective MAO-B inhibitory activities (Kumar et al., 2013).
Photocytotoxicity and Cellular Imaging : Iron(III) complexes including derivatives of [3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine have been investigated for their photocytotoxic properties and potential in cellular imaging, particularly in generating reactive oxygen species in cancer cells (Basu et al., 2014).
Monoamine Oxidase Inhibition : Some derivatives of [3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine are potent inhibitors of monoamine oxidase B, a key enzyme in the brain, indicating potential in the treatment of neurological disorders such as Parkinson's disease (Danzin et al., 1989).
Catalytic Applications : The compound has been used in the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles, showing good catalytic activity and selectivity (Roffe et al., 2016).
c-Met Kinase Inhibitors : Derivatives targeting c-Met and VEGFR2 tyrosine kinases have been synthesized, showing high efficacy in vivo in human tumor xenograft models (Raeppel et al., 2009).
Transfer Hydrogenation Reactions : These compounds have been used in transfer hydrogenation reactions, demonstrating excellent conversions and high TOF values, indicating potential applications in optoelectronics (Karabuğa et al., 2015).
Safety and Hazards
properties
IUPAC Name |
[3-fluoro-4-(oxetan-3-yloxy)phenyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c11-9-3-7(4-12)1-2-10(9)14-8-5-13-6-8/h1-3,8H,4-6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMCWMUWIILISZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=C(C=C(C=C2)CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.